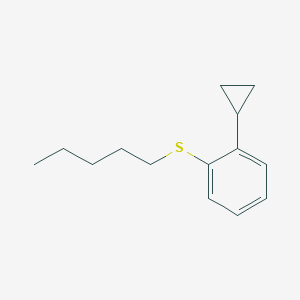![molecular formula C25H22O5 B14336484 (E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/no-structure.png)
(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-(benzyloxy)-4-methoxybenzaldehyde and 2,3-dihydrobenzo[b][1,4]dioxin-6-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired compound.
化学反应分析
Types of Reactions
(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
作用机制
The mechanism of action of (E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.
Modulating signaling pathways: Such as the NF-κB pathway, which plays a role in immune response and cell survival.
Inducing apoptosis: In cancer cells through the activation of caspases and other apoptotic proteins.
相似化合物的比较
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl groups and a closed pyran ring.
Curcumin: A well-known natural chalcone derivative with potent anti-inflammatory and antioxidant properties.
Uniqueness
(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other chalcones and related compounds. The presence of the benzyloxy and methoxy groups, along with the dihydrobenzo[d][1,4]dioxin moiety, may enhance its potential as a therapeutic agent or chemical intermediate.
属性
分子式 |
C25H22O5 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxy-2-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H22O5/c1-27-20-9-10-21(24(16-20)30-17-19-5-3-2-4-6-19)22(26)11-7-18-8-12-23-25(15-18)29-14-13-28-23/h2-12,15-16H,13-14,17H2,1H3 |
InChI 键 |
WKGMPTDXBKVASB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCCO3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)

![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)
![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)
